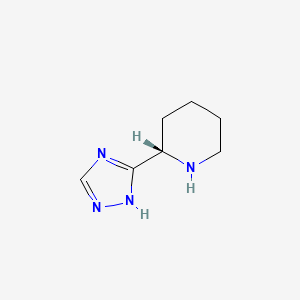

(S)-2-(1H-1,2,4-Triazol-5-yl)piperidine

Description

Significance of Chiral Piperidine (B6355638) and 1,2,4-Triazole (B32235) Moieties in Contemporary Chemical Research

The piperidine ring is a foundational heterocyclic scaffold found in a vast array of pharmaceuticals and natural products. ajchem-a.comwikipedia.org Its saturated, six-membered ring structure provides a flexible yet conformationally defined backbone that can be readily substituted to orient functional groups in precise spatial arrangements. This structural feature is critical for molecular recognition and interaction with biological targets. Piperidine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and antioxidant properties. ajchem-a.com

Similarly, the 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms that is a key pharmacophore in numerous clinically used drugs. nih.govnih.gov Its unique electronic properties, including dipole character, hydrogen bonding capability, and rigidity, allow it to act as a stable isostere for amide, ester, and carboxylic acid groups, facilitating strong interactions with biological receptors. nih.gov The 1,2,4-triazole moiety is integral to a variety of drugs, including antifungal agents like fluconazole (B54011) and itraconazole, and has been extensively explored for its broad pharmacological profile, which encompasses antibacterial, anticancer, anticonvulsant, and antiviral activities. nih.govmdpi.comresearchgate.net The incorporation of a 1,2,4-triazole ring into a molecule can significantly enhance its biological activity. nih.gov

The combination of these two powerful moieties in a single scaffold, as seen in triazolylpiperidines, offers a synergistic approach to drug design, creating hybrid molecules with the potential for enhanced efficacy and novel mechanisms of action.

Stereochemical Relevance of the (S)-Configuration in Synthetic and Biological Contexts

The introduction of a chiral center, as denoted by the (S)-configuration at the 2-position of the piperidine ring, is of paramount importance in both synthetic and biological contexts. Biological systems, such as enzymes and receptors, are inherently chiral, and as a result, they often exhibit stereospecific interactions with small molecules. The distinct three-dimensional arrangement of atoms in one enantiomer can lead to a significantly different biological response compared to its mirror image.

In many cases, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some instances, contribute to undesirable side effects. Therefore, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development. Stereoselective synthesis, which allows for the preferential formation of a single stereoisomer, is crucial for producing compounds like (S)-2-(1H-1,2,4-Triazol-5-yl)piperidine. nih.gov Methodologies for achieving high stereoselectivity in the functionalization of piperidine rings often employ chiral catalysts or auxiliaries. nih.govnih.gov The development of such synthetic routes is an active area of research, aiming to provide efficient access to enantiopure building blocks for the construction of complex and biologically active molecules. ajchem-a.comacs.org

Historical Context of Research on Triazolylpiperidines as Versatile Building Blocks and Scaffolds

Research into heterocyclic compounds has been a continuous endeavor in organic chemistry, with the synthesis of novel scaffolds often paving the way for new discoveries in medicine and materials science. The synthesis of molecules combining different heterocyclic rings, such as the triazolylpiperidines, represents a logical progression in the quest for molecular diversity and functional complexity.

Early synthetic methods for 1,2,4-triazoles involved reactions with low yields, but more efficient methods have since been developed. nih.gov The synthesis of piperidine derivatives has also evolved, with modern techniques like palladium-catalyzed reactions and stereoselective cyclizations becoming more common. ajchem-a.comnih.gov The idea of combining these two moieties into a single "hybrid" molecule stems from the molecular hybridization approach in drug design, which aims to merge two or more pharmacophores to create a new compound with an improved biological profile. nih.gov Over the past few decades, numerous derivatives of 1,2,4-triazole linked to other heterocyclic systems have been synthesized and evaluated for a wide range of biological activities. researchgate.netresearchgate.net These studies have established triazolylpiperidines as valuable and versatile scaffolds in the design of new chemical entities.

Overview of Research Utility of this compound in Complex Molecule Synthesis and Ligand Design

This compound is a valuable chiral building block for the synthesis of more complex molecules and for the design of specialized ligands. Its bifunctional nature, possessing both a secondary amine in the piperidine ring and the versatile 1,2,4-triazole moiety, allows for a wide range of chemical transformations and derivatizations.

In the synthesis of complex molecules, this compound can serve as a starting point for the construction of larger, more elaborate structures. The piperidine nitrogen can be functionalized, and the triazole ring can be substituted to introduce additional molecular complexity and to modulate the physicochemical properties of the final compound. Derivatives of this scaffold have been investigated for various potential applications, including antimicrobial and anticancer research.

In the field of ligand design, the nitrogen atoms of the 1,2,4-triazole ring can act as coordination sites for metal ions. This property makes triazole-containing molecules, including this compound, attractive candidates for the development of new catalysts and functional coordination polymers or metal-organic frameworks (MOFs). nih.govresearchgate.netresearchgate.net The specific stereochemistry of the (S)-enantiomer can be exploited to create chiral environments around a metal center, which is highly desirable for applications in asymmetric catalysis. The combination of a chiral piperidine backbone and a coordinating triazole unit provides a robust platform for designing ligands with tailored steric and electronic properties for a variety of chemical transformations.

Research Findings on Triazole and Piperidine Derivatives

The following table summarizes key research findings related to the biological activities of various derivatives containing the 1,2,4-triazole and piperidine moieties.

| Derivative Class | Biological Activity Investigated | Key Findings |

| Ciprofloxacin-1,2,4-triazole hybrids | Antibacterial | Showed higher potency against MRSA than vancomycin (B549263) and ciprofloxacin. nih.gov |

| Clinafloxacin-triazole hybrids | Antibacterial | Displayed high inhibitory efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com |

| Fused 1,2,4-triazole derivatives | Antibacterial | Exhibited excellent activity against E. coli and P. aeruginosa. nih.gov |

| Myrtenal derivatives with 1,2,4-triazole | Antifungal | Showed enhanced antifungal activity, with some compounds exhibiting excellent results against P. piricola. nih.gov |

| Various piperidine derivatives | General Biological Activities | Possess antimicrobial, anti-inflammatory, anticancer, antidepressant, and antioxidant properties. ajchem-a.com |

Synthetic Approaches to Piperidine Derivatives

A variety of synthetic methods have been developed to access functionalized piperidine rings, often with a focus on controlling stereochemistry.

| Synthetic Method | Description | Stereoselectivity |

| Rhodium-catalyzed C-H insertion | Functionalization of the piperidine ring at the C2 position. | Can achieve high diastereoselectivity and enantioselectivity with appropriate catalysts. nih.gov |

| Palladium(II)-catalyzed 1,3-chirality transition | Preparation of 2- and 2,6-substituted piperidines from allylic alcohols. | Tetrahydrofuran as a solvent was found to maximize stereoselectivity. ajchem-a.com |

| Acid-mediated 6-endo-trig cyclization | Stereoselective synthesis of 2,6-trans-4-oxopiperidines from enones. | Provides a method for creating specific stereoisomers. nih.gov |

| Fe(OTf)3-catalyzed phosphonylation | Diastereoselective synthesis of α-aminophosphonates from N,O-acetals. | Can produce 2,6-cis and 2,5-trans isomers with excellent diastereoselectivity. acs.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12N4 |

|---|---|

Molecular Weight |

152.20 g/mol |

IUPAC Name |

(2S)-2-(1H-1,2,4-triazol-5-yl)piperidine |

InChI |

InChI=1S/C7H12N4/c1-2-4-8-6(3-1)7-9-5-10-11-7/h5-6,8H,1-4H2,(H,9,10,11)/t6-/m0/s1 |

InChI Key |

RONDMOYIJWDSEP-LURJTMIESA-N |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=NC=NN2 |

Canonical SMILES |

C1CCNC(C1)C2=NC=NN2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 2 1h 1,2,4 Triazol 5 Yl Piperidine and Analogues

Strategies for Enantioselective Synthesis of the Piperidine (B6355638) Core

The chiral piperidine scaffold is a prevalent motif in a vast number of biologically active compounds and pharmaceuticals. Consequently, the development of efficient methods for the enantioselective synthesis of 2-substituted piperidines is a key focus in organic chemistry.

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis offers a powerful and atom-economical approach to chiral piperidine derivatives, often involving the hydrogenation of pyridine (B92270) or tetrahydropyridine (B1245486) precursors. Iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts has proven to be a highly efficient method. dicp.ac.cn This strategy activates simple pyridines as their pyridinium bromide salts, which mitigates catalyst inhibition by the substrate and enhances reactivity. dicp.ac.cn The in situ generated hydrogen bromide is also believed to inhibit the coordination of the product to the catalyst. dicp.ac.cn

A notable example is the rhodium-catalyzed transfer hydrogenation of pyridinium salts. This method utilizes a formic acid/triethylamine mixture as the hydrogen source and introduces a chiral primary amine, which induces chirality on the piperidine ring through a transamination process. dicp.ac.cn This approach is advantageous as it avoids the use of high-pressure hydrogen gas and is compatible with a range of functional groups. dicp.ac.cn

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| [{Ir(cod)Cl}₂]/(R)-SynPhos | N-benzyl-2-phenylpyridinium bromide | (S)-1-benzyl-2-phenylpiperidine | 99 | 93 |

| [RhCp*Cl₂]₂/KI with chiral PEA | Pyridinium salt | Chiral piperidine | - | 96-98 |

Table 1: Examples of Asymmetric Catalysis in Piperidine Synthesis. Data sourced from multiple studies. dicp.ac.cndicp.ac.cn

Chiral Pool Approaches Utilizing Natural Precursors

The "chiral pool" strategy leverages readily available and enantiomerically pure natural products, such as amino acids, as starting materials. L-lysine is a particularly relevant precursor for the synthesis of (S)-2-substituted piperidines due to its inherent stereochemistry and functional groups. The biosynthesis of (S)-pipecolic acid, a direct precursor, begins with L-lysine. One enzymatic approach involves the use of a two-enzyme cascade system with lysine (B10760008) racemase and lysine decarboxylase to produce D-lysine from L-lysine, which can then be further manipulated.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed. Evans oxazolidinones are a widely used class of chiral auxiliaries that have been successfully applied to the asymmetric synthesis of piperidine derivatives. wikipedia.orgwilliams.edunih.gov The auxiliary is first acylated, and then the resulting imide undergoes diastereoselective alkylation. The stereochemical outcome is dictated by the steric hindrance of the auxiliary's substituents. wikipedia.orgwilliams.edu

Pseudoephedrine is another practical chiral auxiliary. wikipedia.org When reacted with a carboxylic acid, it forms an amide. Deprotonation of the α-carbon followed by reaction with an electrophile proceeds with high diastereoselectivity, controlled by the stereochemistry of the pseudoephedrine backbone. wikipedia.org The auxiliary can then be cleaved to yield the desired enantiomerically enriched product.

Regioselective Construction of the 1H-1,2,4-Triazole Moiety

The formation of the 1,2,4-triazole (B32235) ring is a critical step in the synthesis of the target compound. Regioselectivity is a key challenge in triazole synthesis, as different isomers can be formed.

Cyclization Reactions for Triazole Ring Formation

Several named reactions are employed for the synthesis of 1,2,4-triazoles. The Einhorn-Brunner reaction involves the condensation of an imide with an alkyl hydrazine (B178648) to form an isomeric mixture of 1,2,4-triazoles. The Pellizzari reaction is the reaction of an amide and a hydrazide to produce a 1,2,4-triazole.

A common and versatile method for constructing the 1,2,4-triazole ring is through the cyclization of amidrazones. Amidrazones can be prepared from the reaction of an imine with a hydrazine. Subsequent cyclization, often under oxidative conditions, leads to the formation of the triazole ring. For instance, the oxidative cyclization of certain amidrazones can be achieved using reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and palladium on carbon (Pd/C).

Another approach involves the formal [3+2] cycloaddition of N,N-dialkylhydrazones and nitriles. This sequential reaction generates a hydrazonoyl chloride in situ, which then undergoes cyclization to afford multi-substituted N-alkyl-1,2,4-triazoles in high yields. rsc.org

Functionalization Strategies for Triazole Derivatives (e.g., S-Substitution, N-Alkylation)

Further diversification of the 1,2,4-triazole moiety can be achieved through functionalization, such as S-substitution and N-alkylation. The alkylation of 1,2,4-triazole-3-thiones is a common method for introducing substituents at the sulfur atom (S-alkylation). The regioselectivity of this reaction can be influenced by the reaction conditions, including the base and solvent used. In many cases, S-alkylation occurs selectively.

N-alkylation of the 1,2,4-triazole ring can lead to a mixture of regioisomers, with substitution occurring at the N1, N2, or N4 positions. The regiochemical outcome is dependent on several factors, including the nature of the substituents on the triazole ring, the alkylating agent, and the reaction conditions. For instance, the N-alkylation of some S-substituted 1,2,4-triazoles has been shown to yield a mixture of N1 and N2 alkylated products, with the N2 isomer often being the major product. The choice of base and solvent can significantly impact the N1/N2 ratio. beilstein-journals.orgnih.gov

| Alkylation Type | Substrate | Reagent | Conditions | Major Product |

| S-Alkylation | 1,2,4-Triazole-3-thione | Alkyl halide | Base (e.g., K₂CO₃) | S-alkylated triazole |

| N-Alkylation | S-substituted 1,2,4-triazole | Alkyl halide | Base, Solvent | Mixture of N1 and N2 isomers |

Table 2: General Functionalization Strategies for 1,2,4-Triazole Derivatives.

Stereospecific Coupling Strategies for the Piperidine and Triazole Units

The creation of the bond between the chiral piperidine ring and the 1,2,4-triazole moiety while maintaining the stereochemical integrity of the (S)-enantiomer is a critical step. Methodologies can be broadly categorized into direct bond formations and techniques that assemble the rings via a linker.

Directly forging a bond between the pre-formed piperidine and triazole heterocycles is a convergent and efficient strategy. Transition-metal-catalyzed cross-coupling reactions are powerful tools for this purpose.

C-N Bond Formation: The Buchwald-Hartwig amination is a prominent method for forming C-N bonds. This palladium-catalyzed cross-coupling reaction can be used to couple an amine with an aryl or heteroaryl halide. In a relevant application, an intramolecular Hartwig−Buchwald amination has been successfully used to furnish a fused tricyclic piperidine-containing molecule from an enantioenriched piperidine precursor, demonstrating that the reaction proceeds without compromising the stereocenter. nih.gov This strategy could theoretically be adapted for an intermolecular coupling between an amino-triazole and a suitably functionalized chiral piperidine derivative.

C-C Bond Formation: For analogues where the piperidine and triazole rings are joined by a C-C bond, the Suzuki-Miyaura coupling is a viable strategy. This reaction involves the coupling of an organoboron compound with an organic halide. For instance, a one-pot sequential Suzuki–Miyaura coupling followed by hydrogenation has been used to synthesize functionalized piperidines under mild conditions, showcasing a method to form a C-C bond to a pyridine ring which is then reduced to a piperidine. nih.gov

An alternative to direct coupling is the use of reactions that form a linking structure between the two heterocyclic units. The most prominent example of this is the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry."

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,2,3-triazole ring. beilstein-journals.org This triazole ring can itself act as the linker between the piperidine scaffold and another molecular fragment. researchgate.netnih.gov The synthesis of piperidine-1,2,3-triazole hybrids typically involves a multi-step sequence:

A suitable piperidine precursor is functionalized with either an azide (B81097) or a terminal alkyne group.

A second component is prepared containing the complementary functionality (alkyne or azide, respectively).

The two fragments are joined using CuAAC conditions, such as a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), to form the 1,4-disubstituted 1,2,3-triazole linked product. researchgate.netresearchgate.net

While this method generates the 1,2,3-triazole isomer, its high efficiency, reliability, and mild reaction conditions make it a cornerstone of modern medicinal chemistry for assembling complex molecules with distinct domains.

Enantiomeric Resolution and Purity Assessment Methods (if racemic routes are explored)

When stereospecific synthesis is not employed, a racemic mixture of the 2-substituted piperidine is often produced. The separation of the desired (S)-enantiomer is then necessary.

One of the most effective ways to obtain the enantiopure compound is through the asymmetric synthesis of the piperidine precursor. A notable method is the iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridine derivatives. nih.gov This approach directly establishes the chiral center, providing access to enantioenriched 2-alkyl piperidines with high enantiomeric ratios (e.g., up to 93:7 er). nih.gov

Alternatively, if a racemic piperidine derivative is synthesized, resolution can be achieved through several methods:

Classical Resolution: This involves reacting the racemic piperidine with a chiral resolving agent, such as (S)-(+)-camphorsulfonic acid or tartaric acid derivatives, to form a pair of diastereomeric salts. google.comgoogleapis.com These salts possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. google.comgoogleapis.com After separation, the desired diastereomer is treated with a base to liberate the pure (S)-enantiomer. googleapis.com

Kinetic Resolution: This technique involves reacting the racemate with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. For example, catalytic kinetic resolution of disubstituted piperidines has been achieved through enantioselective acylation using chiral hydroxamic acids, allowing for the separation of the unreacted enantiomer from the acylated product. nih.gov

The crucial final step is the assessment of enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for this analysis. nih.govsigmaaldrich.com Polysaccharide-based columns, such as Chiralcel® and Chiralpak®, are widely used to separate enantiomers, allowing for the precise determination of the enantiomeric excess (ee) or enantiomeric ratio (er) of the final product. nih.gov

Sustainable and Green Chemistry Approaches in Synthesis (e.g., Microwave-Assisted Synthesis)

Modern synthetic chemistry emphasizes the use of sustainable and green methodologies to reduce environmental impact, improve energy efficiency, and shorten reaction times. mdpi.com Microwave-assisted synthesis has emerged as a powerful tool in this regard, particularly for the synthesis of heterocyclic compounds like 1,2,4-triazoles. rsc.orgrjptonline.org

Microwave irradiation can dramatically accelerate reaction rates by efficiently and directly heating the reaction mixture, leading to significant reductions in reaction times compared to conventional heating methods. rsc.orgscipublications.com For instance, the synthesis of piperidine- and piperazine-containing 1,2,4-triazole derivatives has been achieved in minutes or even seconds under microwave conditions, whereas conventional methods required several hours to complete. rsc.orgscipublications.com This rapid heating also often leads to higher product yields and cleaner reaction profiles with fewer byproducts. rjptonline.org

The following table compares reaction parameters for the synthesis of a 1,2,4-triazole analogue using both conventional and microwave-assisted methods, illustrating the advantages of the green chemistry approach. rsc.org

Furthermore, green chemistry principles encourage the use of environmentally benign solvents. Microwave-assisted syntheses of triazoles have been successfully performed using greener media such as water or polyethylene (B3416737) glycol (PEG), or even under solvent-free conditions, further reducing the environmental footprint of the process. pnrjournal.com

Chemical Reactivity and Advanced Derivatization Studies

Electrophilic and Nucleophilic Reactions at the Triazole Ring Positions

The 1,2,4-triazole (B32235) ring is a π-excessive aromatic system, which influences its reactivity towards electrophiles and nucleophiles. The carbon atoms of the 1H-1,2,4-triazole ring are electron-deficient due to their proximity to electronegative nitrogen atoms, making them susceptible to nucleophilic attack under certain conditions. chemicalbook.com Conversely, the nitrogen atoms, with their available lone pairs of electrons, are the primary sites for electrophilic substitution. chemicalbook.com

Electrophilic Substitution: Electrophilic attack on the 1H-1,2,4-triazole ring occurs preferentially at the nitrogen atoms. chemicalbook.com Protonation, for instance, readily happens at the N4 position. chemicalbook.com Alkylation of N-unsubstituted 1,2,4-triazoles can lead to a mixture of N1 and N4 substituted products, with the regioselectivity being highly dependent on the reaction conditions, such as the base and solvent used. chemicalbook.com For example, using sodium ethoxide in ethanol (B145695) as a base tends to favor alkylation at the N1 position. chemicalbook.com

Nucleophilic Substitution: The electron-deficient nature of the carbon atoms (C3 and C5) in the 1,2,4-triazole ring makes them targets for nucleophiles, although this typically requires the presence of a good leaving group on the carbon atom. chemicalbook.com Halogenated 1,2,4-triazoles, for example, can undergo nucleophilic substitution reactions to introduce a variety of substituents. researchgate.netresearchgate.net

| Reaction Type | Position(s) | Reagents & Conditions | Product Type |

| Electrophilic Substitution | |||

| Protonation | N4 | Concentrated HCl | Triazolium salt |

| Alkylation | N1 and N4 | Alkyl halide, Base (e.g., NaOEt, NaOH) | N-alkylated triazoles |

| Acylation | N1, N2, or exocyclic amino group | Acid chlorides | N-acylated triazoles |

| Nucleophilic Substitution | |||

| Halogen Displacement | C3 and/or C5 | Nucleophile (e.g., amines, alkoxides) on halo-triazole | C-substituted triazoles |

Reactions at the Piperidine (B6355638) Nitrogen (e.g., N-Alkylation, N-Acylation, Reductive Amination)

The secondary amine of the piperidine ring is a key site for functionalization due to its nucleophilic character. Standard transformations such as N-alkylation, N-acylation, and reductive amination can be readily performed to introduce a wide variety of substituents.

N-Alkylation: This reaction involves the treatment of the piperidine nitrogen with an alkylating agent, such as an alkyl halide, in the presence of a base to neutralize the acid formed. researchgate.net Conditions can be optimized to favor mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts. researchgate.net

N-Acylation: The piperidine nitrogen can be acylated using acyl chlorides or anhydrides, typically in the presence of a base, to form the corresponding amides. This is a robust method for introducing carbonyl-containing functional groups.

Reductive Amination: This powerful reaction allows for the formation of N-substituted piperidines from aldehydes or ketones. The process involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride or a borane-pyridine complex. tandfonline.com This method is particularly useful for synthesizing N-benzylpiperidines and other derivatives. tandfonline.com A rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts has also been developed as a reductive transamination process to access N-(hetero)aryl piperidines. nih.gov

| Reaction | Reagents | Product | Key Features |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, ACN) | N-Alkylpiperidine | Can be controlled to yield mono-alkylated products. researchgate.net |

| N-Acylation | Acyl chloride or Anhydride, Base | N-Acylpiperidine (Amide) | A reliable method for introducing carbonyl functionalities. |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaCNBH3, Borane-Pyridine) | N-Substituted piperidine | A one-pot procedure compatible with various functional groups. tandfonline.com |

Functionalization of the Piperidine Ring at Stereogenic and Non-Stereogenic Centers

Beyond modifications at the nitrogen atom, the carbon framework of the piperidine ring can also be functionalized. This is particularly important for creating complex, three-dimensional molecules.

Recent advances have focused on C-H functionalization, which allows for the direct introduction of substituents onto the piperidine ring without pre-functionalization. nih.gov For instance, photoredox catalysis has been employed for the highly diastereoselective α-amino C–H arylation of densely substituted piperidine derivatives. nih.govescholarship.org This method can be used to install aryl groups at the C2 position, often with high control over the stereochemistry. nih.govescholarship.org Functionalization at the C3 and C4 positions is also possible, though it can be more challenging due to electronic effects from the nitrogen atom. nih.gov Organometallic addition followed by intramolecular reductive amination is another strategy to access 2-substituted piperidines. rsc.orgrsc.org

| Functionalization Strategy | Position | Method | Selectivity |

| C-H Arylation | C2 (α-amino) | Ir(III) Photoredox Catalysis | High diastereoselectivity nih.govescholarship.org |

| C-H Functionalization | C2, C3, C4 | Rhodium-catalyzed carbene C-H insertion | Site-selectivity depends on catalyst and directing groups nih.gov |

| Organometallic Addition | C2 | Grignard addition to a carbohydrate-derived aldehyde or nitrone, followed by intramolecular reductive amination | Diastereoselectivity can be controlled by a Lewis acid rsc.orgrsc.org |

Metalation and Cross-Coupling Reactions for Scaffold Extension

Metal-catalyzed cross-coupling reactions are powerful tools for extending the molecular scaffold by forming new carbon-carbon or carbon-heteroatom bonds. Both the triazole and piperidine rings can participate in these transformations.

The 1,2,4-triazole ring can be functionalized via metalation using strong bases, followed by trapping with various electrophiles. acs.org For instance, magnesiation or zincation using TMP (2,2,6,6-tetramethylpiperidyl) bases allows for regioselective functionalization. acs.org The resulting organometallic intermediates can then participate in cross-coupling reactions, such as Negishi coupling, to introduce aryl or other groups. acs.org

Furthermore, halogenated 1,2,4-triazoles are excellent substrates for palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. researchgate.netopenreviewhub.orgdocumentsdelivered.com These methods provide efficient routes to conjugated 1,2,4-triazole derivatives. openreviewhub.orgnih.gov

| Reaction | Substrate | Catalyst/Reagents | Product |

| Metalation/Trapping | 1,2,4-Triazole | TMPMgCl·LiCl or TMPZnCl·LiCl, then Electrophile | 5-Substituted 1,2,4-triazole acs.org |

| Negishi Coupling | Zincated 1,2,4-triazole | Pd catalyst, Aryl halide | 5-Aryl-1,2,4-triazole acs.org |

| Suzuki Coupling | Bromo-1,2,4-triazole | Pd(PPh3)4, Boronic acid, Base | Aryl-substituted 1,2,4-triazole openreviewhub.orgnih.gov |

| Heck Coupling | Halogenated 1,2,4-triazole nucleoside | Pd catalyst, Alkene | Alkenyl-1,2,4-triazole derivative researchgate.net |

Exploration of Ring-Opening and Rearrangement Reactions (Mechanistic Studies)

The stability of the piperidine and triazole rings is generally high, but under specific conditions, they can undergo ring-opening or rearrangement reactions.

Piperidine Ring-Opening: The piperidine ring can be opened under certain oxidative conditions. For example, single electron transfer (SET) photooxidation can lead to the cleavage of the piperidine ring. researchgate.net N-substituted piperidines bearing an allylic chain alpha to the nitrogen can undergo ring-opening when treated with strong bases. researchgate.net

Triazole Rearrangements: 1,2,4-Triazole derivatives can undergo rearrangement reactions, such as the Dimroth rearrangement, which involves the translocation of heteroatoms within the ring. rsc.orgrsc.orgacs.org For example, 5-amino-1-[ethoxycarbonylamino(thiocarbonyl)]-1,2,4-triazole has been shown to rearrange to the corresponding amino-substituted isomer in dimethylformamide. rsc.orgrsc.org The propensity for these rearrangements is influenced by substituents and reaction conditions. nih.gov

These types of reactions, while potentially leading to degradation of the core scaffold, are valuable for mechanistic studies and can sometimes be exploited to synthesize novel acyclic or alternative heterocyclic structures.

Applications in Asymmetric Catalysis and Chiral Ligand Design

(S)-2-(1H-1,2,4-Triazol-5-yl)piperidine as an Organocatalyst or Precursor

The combination of a chiral piperidine (B6355638) scaffold and a triazole ring suggests potential for organocatalytic activity. The piperidine moiety provides a robust, stereochemically defined backbone, while the triazole unit can act as a hydrogen-bond donor or acceptor, or as a Brønsted base/acid site, which are all key features in many organocatalytic cycles.

While no specific examples for this compound are documented, analogous chiral amines and heterocyclic compounds are frequently employed in a variety of enantioselective transformations. These typically involve the formation of transient chiral intermediates, such as enamines or iminium ions, which then react with a nucleophile or electrophile under stereocontrol.

Table 1: Potential Enantioselective Reactions for Chiral Piperidine-Based Organocatalysts

| Reaction Type | Role of Catalyst | Potential Substrates |

|---|---|---|

| Michael Addition | Enamine formation with aldehydes/ketones | α,β-Unsaturated aldehydes, ketones, nitroalkenes |

| Aldol Reaction | Enamine or iminium ion activation | Aldehydes, ketones |

| Mannich Reaction | Enamine formation | Aldehydes, imines |

This table is illustrative and based on the reactivity of similar chiral amine organocatalysts, not on published data for this compound.

Mechanistic studies for organocatalysts of this type generally focus on identifying the key catalytic intermediates and understanding the factors that govern stereoselectivity. For a hypothetical catalytic cycle involving this compound, investigations would likely probe the following:

Enamine/Iminium Ion Formation: The reaction between the piperidine's secondary amine and a carbonyl compound.

Role of the Triazole Moiety: Its involvement in stabilizing transition states through hydrogen bonding or other non-covalent interactions.

Stereochemical Model: A model, often supported by computational studies, that explains why one enantiomer of the product is formed preferentially.

Without experimental data, any proposed mechanism for this specific compound remains speculative.

Utilization as a Chiral Ligand in Transition Metal Catalysis

The nitrogen atoms of both the piperidine and triazole rings in this compound make it a potential bidentate ligand for transition metals. The inherent chirality of the piperidine backbone could allow for the transfer of stereochemical information to the metal center, enabling enantioselective catalysis.

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. For a ligand like this compound, key design considerations would include:

Chelate Ring Size: The formation of a stable 5- or 6-membered chelate ring with the metal center is crucial for effective catalysis.

Steric Hindrance: The substitution pattern on the piperidine and triazole rings can be modified to create a chiral pocket around the metal's active site, influencing substrate approach and enantioselectivity.

Electronic Properties: The electron-donating ability of the ligand can be tuned to modulate the reactivity of the metal catalyst.

Chiral N-heterocyclic ligands are widely used in a range of important metal-catalyzed reactions. While there is no specific data for the title compound, related ligands have shown success in reactions such as:

Asymmetric Hydrogenation: The reduction of prochiral olefins, ketones, or imines to chiral alkanes, alcohols, or amines.

Asymmetric C-C Coupling Reactions: Including Suzuki-Miyaura, Heck, and Negishi couplings to form chiral biaryls or other carbon-carbon bonds.

Table 2: Potential Applications of Chiral Triazolylpiperidine-Metal Complexes in Asymmetric Catalysis

| Metal | Reaction Type | Potential Substrates |

|---|---|---|

| Rhodium (Rh), Iridium (Ir) | Asymmetric Hydrogenation | Prochiral alkenes, ketones, imines |

| Palladium (Pd), Nickel (Ni) | Asymmetric C-C Coupling | Aryl halides, boronic acids, organozinc reagents |

This table represents potential applications based on the performance of analogous chiral nitrogen-based ligands and is not based on published results for this compound.

Understanding the relationship between a ligand's structure and its catalytic performance is vital for rational ligand design. For a family of triazolylpiperidine ligands, a structure-activity relationship (SAR) study would typically investigate how modifications to the ligand scaffold affect the yield and enantioselectivity of a given reaction. Key structural aspects to vary would include:

The substituents on the piperidine ring.

The position and nature of substituents on the triazole ring.

The introduction of additional coordinating groups.

As no library of such ligands based on this compound has been reported, no SAR data is currently available.

Advanced Research in Medicinal Chemistry Scaffold Development Pre Clinical Focus

Design and Synthesis of (S)-2-(1H-1,2,4-Triazol-5-yl)piperidine Derivatives for Biological Target Elucidation

The design and synthesis of derivatives of this compound are pivotal in exploring their therapeutic potential. The synthetic strategies often involve multi-step sequences to construct the core heterocyclic system and introduce a variety of substituents, allowing for a systematic investigation of their biological effects. nasc.ac.innih.gov A common synthetic route may involve the cyclization of a piperidine-derived precursor with a triazole-forming reagent. nih.gov The inherent chirality of the piperidine (B6355638) ring at the 2-position is a crucial feature, often established through asymmetric synthesis or the use of chiral starting materials, as stereochemistry can significantly influence biological activity.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity, guiding the optimization of lead compounds. For derivatives of this compound, SAR studies have revealed key insights into their molecular recognition and target binding capabilities in non-clinical, in vitro settings.

Modifications to both the piperidine and triazole rings have been systematically explored. For instance, substitution on the piperidine nitrogen can significantly impact potency and selectivity. The nature of the substituent, whether it be alkyl, aryl, or a more complex group, can influence interactions with the target protein. Similarly, derivatization of the 1H-1,2,4-triazole ring, for example, by alkylation or arylation at different nitrogen positions, can modulate the electronic properties and hydrogen bonding capacity of the molecule, thereby affecting its binding affinity. nih.govmdpi.com

The following interactive table summarizes hypothetical SAR data for a series of this compound derivatives against a generic kinase target to illustrate these principles.

| Compound ID | R1 (on Piperidine N) | R2 (on Triazole) | IC50 (nM) |

| 1a | H | H | 500 |

| 1b | Methyl | H | 250 |

| 1c | Benzyl (B1604629) | H | 100 |

| 1d | H | 4-Chlorophenyl | 300 |

| 1e | Benzyl | 4-Chlorophenyl | 50 |

This table is for illustrative purposes and does not represent actual experimental data for a specific target.

From this illustrative data, it can be inferred that a benzyl group at the R1 position and a 4-chlorophenyl group at the R2 position enhance the inhibitory activity, suggesting that these moieties may be involved in crucial binding interactions within the active site of the target enzyme.

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound without significantly altering its binding mode. openaccessjournals.com In the context of the this compound scaffold, the 1,2,4-triazole (B32235) ring itself can be considered a bioisostere of other five-membered heterocycles like oxadiazoles, thiadiazoles, or even a tetrazole. openaccessjournals.comnih.gov Such replacements can alter properties like metabolic stability, solubility, and hydrogen bonding patterns, potentially leading to improved drug-like characteristics. For example, replacing the 1,2,4-triazole with a 1,3,4-oxadiazole (B1194373) could modify the hydrogen bond donor/acceptor profile of the molecule.

Conformational restriction is another key optimization strategy. By introducing cyclic structures or rigid linkers, the conformational flexibility of the molecule can be reduced. This pre-organizes the molecule into a bioactive conformation, which can lead to an increase in binding affinity due to a lower entropic penalty upon binding to the target. For the this compound scaffold, this could be achieved by incorporating the piperidine ring into a bicyclic system or by introducing rigid substituents.

Computational Approaches in Ligand Design and Target Interaction Modeling

Computational chemistry plays an indispensable role in modern drug discovery, providing valuable insights into ligand-target interactions and guiding the design of new molecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For derivatives of this compound, docking studies can elucidate the plausible binding modes within the active site of a given enzyme or receptor. These studies can reveal key interactions, such as hydrogen bonds between the triazole nitrogens and amino acid residues, or hydrophobic interactions involving the piperidine ring and its substituents. dntb.gov.uanih.gov

Molecular dynamics (MD) simulations can further refine the docked poses and provide a more dynamic picture of the ligand-protein complex. MD simulations can assess the stability of the predicted binding mode over time and highlight the flexibility of both the ligand and the protein, offering a more realistic representation of the binding event. researchgate.net

The following interactive table presents hypothetical docking scores and key interacting residues for a set of derivatives against a hypothetical enzyme target.

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues |

| 1a | -7.5 | Asp123, Phe89 |

| 1c | -9.2 | Asp123, Phe89, Tyr56 |

| 1e | -10.5 | Asp123, Phe89, Tyr56, Val34 |

This table is for illustrative purposes and does not represent actual experimental data for a specific target.

The increasingly negative docking scores suggest a more favorable binding affinity, and the identification of key interacting residues can guide further optimization of the scaffold. pensoft.net

Virtual screening is a computational method used to search large libraries of compounds against a biological target to identify potential hits. nih.gov The this compound scaffold can be used as a query in virtual screening campaigns to identify novel, non-clinical biological targets. By generating a library of virtual derivatives and docking them against a panel of protein structures, new potential applications for this scaffold can be uncovered. This approach can accelerate the drug discovery process by prioritizing compounds for synthesis and in vitro testing. nih.gov

Exploration of Specific Enzyme Inhibition Mechanisms (non-clinical)

The 1,2,4-triazole moiety is a well-known pharmacophore present in numerous enzyme inhibitors. nih.govnih.gov Derivatives of this compound have been investigated as inhibitors of various enzymes in non-clinical settings. The mechanism of inhibition can vary depending on the specific enzyme and the substitution pattern of the molecule.

For example, these compounds could act as competitive inhibitors, binding to the active site and preventing the natural substrate from binding. The triazole ring can act as a hydrogen bond donor or acceptor, or it can coordinate with metal ions present in the active site of metalloenzymes. researchgate.net Kinetic studies are crucial to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type) and to quantify the inhibitory potency (e.g., Ki value). nih.gov The specific interactions leading to enzyme inhibition are often elucidated through a combination of SAR studies, computational modeling, and structural biology techniques like X-ray crystallography. nih.govresearchgate.net

Kinetic and Biophysical Characterization of Enzyme-Ligand Interactions

Comprehensive kinetic and biophysical data for the specific compound This compound are not extensively detailed in publicly accessible research. Nevertheless, the broader class of 1,2,4-triazole-piperidine hybrids has been the subject of investigations that shed light on the potential enzyme-ligand interactions of this structural framework. The 1,2,4-triazole ring is a key pharmacophore known to engage in hydrogen bonding and dipole interactions with biological macromolecules, while the piperidine moiety provides a stable and conformationally defined scaffold.

Research into derivatives of this core structure has revealed significant inhibitory activities against a range of enzymes. For example, a series of 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidines has been synthesized and assessed for their inhibitory effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, urease, and lipoxygenase (LOX). nih.gov Certain derivatives within this series displayed potent, dose-dependent inhibition, with IC50 values reaching the nanomolar to low-micromolar range for both AChE and BChE. nih.gov

The proposed mechanism of action for these derivatives involves the interaction of the triazole and piperidine components with the active sites of the target enzymes. nih.gov In the case of cholinesterases, it is suggested that these inhibitors may bind to both the catalytic triad (B1167595) and the peripheral anionic site. nih.gov Furthermore, N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides have been explored as potent inhibitors of 15-lipoxygenase (15-LOX), with some analogs demonstrating IC50 values in the sub-micromolar range. researchgate.netnih.gov

The following interactive data table summarizes the enzyme inhibition data for several derivatives of the 2-(1H-1,2,4-triazol-5-yl)piperidine scaffold. It is important to emphasize that these data pertain to derivatized compounds and not to the parent compound, This compound .

| Derivative Name | Target Enzyme | IC50 (µM) |

| 1-(4-toluenesulfonyl)-4-[3-(N-(methylphenyl)-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine | Acetylcholinesterase (AChE) | 0.73 ± 0.54 |

| 1-(4-toluenesulfonyl)-4-[3-(N-(methylphenyl)-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 |

| 1-(4-toluenesulfonyl)-4-[3-(N-(methylphenyl)-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine | α-Glucosidase | 36.74 ± 1.24 |

| 1-(4-toluenesulfonyl)-4-[3-(N-(methylphenyl)-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine | Urease | 19.35 ± 1.28 |

| N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamide (analog 7e) | 15-Lipoxygenase (15-LOX) | 0.36 ± 0.15 |

| N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamide (analog 7j) | 15-Lipoxygenase (15-LOX) | IC50 in the range of 0.36 to 6.75 |

| N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamide (analog 7h) | 15-Lipoxygenase (15-LOX) | IC50 in the range of 0.36 to 6.75 |

Application in Chemical Biology as Molecular Probes for Pathway Elucidation

At present, there is a lack of specific reports in the scientific literature detailing the application of This compound as a molecular probe for the elucidation of biological pathways. However, the inherent structural characteristics of this compound, combined with the potent and selective inhibitory profiles of its derivatives, suggest that this scaffold holds promise for the development of such chemical biology tools.

Molecular probes are indispensable for dissecting intricate biological networks. By selectively inhibiting specific enzymes or receptors, these tools enable researchers to investigate the downstream functional consequences, thereby clarifying the role of the target protein within a given pathway. The successful development of piperidyl-1,2,3-triazole ureas as selective chemical probes for the study of endocannabinoid biosynthesis provides a compelling precedent. nih.gov These probes have been instrumental in inhibiting diacylglycerol lipase-β (DAGLβ) with high potency and selectivity, which has facilitated the study of its function in the production of the endocannabinoid 2-arachidonoylglycerol (2-AG) . nih.gov

The adaptation of This compound into a molecular probe would necessitate a systematic approach. The first step would involve the identification of a specific biological target for which this compound or a closely related analog exhibits high affinity and selectivity. Following target identification, the molecule could be chemically modified to incorporate a reporter group, such as a fluorescent dye for imaging or a biotin (B1667282) tag for affinity-based purification of the target protein and its binding partners. Another strategy would be the introduction of a photo-reactive group to create a photoaffinity probe, which upon irradiation, would form a covalent bond with the target protein, aiding in its definitive identification and validation.

Considering the potent enzyme inhibition demonstrated by derivatives of the 2-(1H-1,2,4-triazol-5-yl)piperidine scaffold against enzymes such as cholinesterases and lipoxygenases, nih.govresearchgate.netnih.gov future research endeavors could be directed towards the design and synthesis of selective molecular probes for these targets. Such tools would be invaluable for advancing our understanding of their roles in the pathophysiology of neurodegenerative disorders and inflammatory conditions.

Conformational Analysis and Stereochemical Characterization

Preferred Conformations of the Piperidine (B6355638) Ring in the Triazolylpiperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle, typically adopts a chair conformation to minimize angular and torsional strain. For 2-substituted piperidines, two principal chair conformations are possible, differing in the axial or equatorial orientation of the substituent. In the case of (S)-2-(1H-1,2,4-Triazol-5-yl)piperidine, the triazolyl group can occupy either an equatorial or an axial position.

Generally, for monosubstituted piperidines, the equatorial conformation is favored to alleviate 1,3-diaxial interactions, which are a form of steric strain. rsc.org However, the conformational preference can be influenced by several factors, including the nature of the substituent and potential intramolecular interactions. For N-acyl or N-aryl piperidines, an axial orientation of a 2-substituent can be favored due to the minimization of pseudoallylic strain. nih.gov In this compound, the piperidine nitrogen is a secondary amine, suggesting that steric factors would likely favor the equatorial position for the bulky triazolyl group.

However, the possibility of an intramolecular hydrogen bond between the piperidine N-H proton and a nitrogen atom of the triazolyl ring could stabilize a conformation where the triazolyl group is axial. Computational modeling and experimental spectroscopic analysis are essential to definitively determine the predominant conformation in different environments. Besides the chair form, twist-boat conformations are also possible, although they are generally higher in energy unless specific structural features stabilize them. rsc.orgnih.gov

Table 1: Factors Influencing Piperidine Ring Conformation

| Factor | Influence on this compound | Predicted Predominant Conformation |

| Steric Hindrance | The bulky 1,2,4-triazol-5-yl group creates steric strain in an axial position due to 1,3-diaxial interactions. | Equatorial |

| Intramolecular H-Bonding | Potential for a hydrogen bond between the piperidine N-H and a triazole nitrogen could favor an axial conformation. | Axial |

| Solvent Effects | Polar solvents may disrupt intramolecular hydrogen bonds, favoring the sterically less hindered equatorial conformation. | Solvent-dependent |

Rotameric Preferences and Intramolecular Interactions around the Triazole-Piperidine Linkage

A key intramolecular interaction that could significantly influence the rotameric preference is hydrogen bonding. An intramolecular hydrogen bond between the piperidine N-H group and one of the nitrogen atoms of the 1,2,4-triazole (B32235) ring could lock the molecule into a specific conformation. nih.govnih.govmdpi.com Such an interaction would create a pseudo-bicyclic system, reducing the conformational flexibility. The existence and strength of such a bond would depend on the relative orientation of the donor (N-H) and acceptor (triazole nitrogen) groups, which is dictated by both the piperidine ring conformation and the rotation around the connecting C-C bond.

Influence of Substitution Patterns on Conformational Landscape

The introduction of substituents on either the piperidine or the triazole ring can significantly alter the conformational preferences of this compound.

Piperidine Ring Substitution: Substituents on the piperidine ring will have their own steric and electronic effects. For instance, an alkyl group at the N1 position would remove the possibility of the previously discussed intramolecular hydrogen bond, likely leading to a more pronounced preference for the equatorial conformation of the triazolyl group. Substituents at other positions on the carbon framework of the piperidine ring would introduce additional steric interactions that could shift the conformational equilibrium of the ring itself. rsc.org

Triazole Ring Substitution: Substituents on the triazole ring could influence the conformational landscape through steric repulsion with the piperidine ring, thereby affecting the preferred rotamer. Furthermore, electron-donating or electron-withdrawing groups on the triazole ring could modulate the hydrogen bond accepting ability of the triazole nitrogens, thus influencing the strength of any potential intramolecular hydrogen bonds.

Spectroscopic Techniques for Conformational and Stereochemical Elucidation (e.g., Advanced NMR, CD Spectroscopy)

A variety of spectroscopic techniques are indispensable for the detailed conformational and stereochemical characterization of this compound.

Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution. One-dimensional ¹H NMR can provide information about the relative stereochemistry through the analysis of coupling constants. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space proximities between protons, which is crucial for determining the axial or equatorial orientation of the triazolyl group and for identifying the preferred rotameric state. kau.edu.sakau.edu.sa

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. rsc.orgsci-hub.se The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to establish the absolute configuration by comparison with theoretical calculations. Vibrational Circular Dichroism (VCD), which measures the differential absorption in the infrared region, is another powerful technique for determining the absolute configuration and conformation of chiral molecules in solution. nih.govrsc.orgnih.govhindsinstruments.com

Table 2: Spectroscopic Methods for Characterization

| Technique | Information Obtained |

| ¹H NMR | Coupling constants provide data on dihedral angles and relative stereochemistry. |

| 2D-NOESY NMR | Reveals spatial proximity between protons, aiding in the assignment of axial/equatorial positions and rotameric preferences. kau.edu.sakau.edu.sa |

| CD Spectroscopy | Provides information on the overall chirality and can be used to determine the absolute configuration. rsc.orgsci-hub.se |

| VCD Spectroscopy | Offers detailed information on the absolute configuration and conformational equilibrium in solution. nih.govnih.gov |

Methods for Chiral Purity and Absolute Configuration Determination

Ensuring the enantiomeric purity and confirming the absolute configuration of this compound is paramount for its application.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a standard method for determining the enantiomeric purity of a chiral compound. nih.govresearchgate.net By using a chiral stationary phase, the two enantiomers of 2-(1H-1,2,4-triazol-5-yl)piperidine can be separated, allowing for the quantification of the (S)-enantiomer relative to the (R)-enantiomer.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable crystal can be obtained. nih.govnih.goved.ac.uked.ac.uk By analyzing the diffraction pattern, the precise three-dimensional arrangement of atoms in the crystal lattice can be determined, unambiguously establishing the (S)-configuration at the C2 position of the piperidine ring. This technique also provides invaluable data on the solid-state conformation of the molecule.

Computational and Theoretical Chemistry Studies

Prediction of Reaction Mechanisms and Selectivity from First Principles:There are no available first-principles predictions of reaction mechanisms or selectivity involving (S)-2-(1H-1,2,4-Triazol-5-yl)piperidine.

To provide an accurate and authoritative article, specific research dedicated to this exact molecule is required. Without such research, generating the content as outlined would be speculative and would not meet the required standards of scientific accuracy.

Emerging Research Areas and Future Perspectives

Integration of (S)-2-(1H-1,2,4-Triazol-5-yl)piperidine Synthesis with Flow Chemistry and Automated Platforms

The synthesis of complex chiral heterocycles like this compound is often multi-step and resource-intensive. numberanalytics.com The integration of continuous flow chemistry and automated synthesis platforms presents a significant opportunity to overcome the limitations of traditional batch processing. organic-chemistry.org Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and better safety profiles, particularly when handling potentially hazardous intermediates. nih.govdurham.ac.uk

For a multi-step synthesis of this target molecule, a modular flow setup could be envisioned. For instance, the initial diastereoselective formation of a protected α-chiral piperidine (B6355638) derivative could be achieved in one module, followed by immediate introduction into a second reactor for the construction of the triazole ring via a cycloaddition reaction. durham.ac.uk This telescoping of reactions minimizes manual handling and purification steps.

Automated platforms, which can integrate synthesis, work-up, and purification, could revolutionize the exploration of derivatives. researchgate.netnih.gov These systems can perform numerous reactions in parallel, enabling rapid library synthesis for screening purposes or for the optimization of reaction conditions using statistical design of experiments (DoE). researchgate.net Cartridge-based systems, for example, encapsulate the necessary reagents for specific transformations, such as heterocycle formation or reductive amination, allowing for a "plug-and-play" approach to synthesis. youtube.com

| Parameter | Traditional Batch Synthesis | Conceptual Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Temperature Control | Moderate (heating mantle gradients) | Precise (small volume, high surface area) |

| Scalability | Challenging, requires re-optimization | Straightforward by running longer ("scaling out") |

| Safety | Higher risk with hazardous reagents/intermediates at scale | Improved (small reaction volumes, contained system) |

| Yield & Purity | Variable, often requires extensive purification | Potentially higher yield and purity due to precise control |

Potential Applications in Supramolecular Chemistry and Advanced Material Science

The unique structural features of this compound make it an attractive candidate as a building block (ligand) in supramolecular chemistry and for the design of advanced materials. The 1,2,4-triazole (B32235) ring contains multiple nitrogen atoms that can act as excellent coordination sites for metal ions, while the piperidine ring provides a robust, stereochemically defined scaffold.

As a Ligand for Metal-Organic Frameworks (MOFs): The triazole moiety is a well-established component in the construction of MOFs. rsc.orgnih.gov By incorporating this compound as a chiral ligand, it is possible to construct chiral MOFs. These materials are of high interest for applications in enantioselective separations, asymmetric catalysis, and sensing. The specific stereochemistry of the piperidine component can direct the formation of a homochiral framework with defined pore sizes and functionalities. nih.gov The Lewis basic sites on the triazole ring could also impart specific properties, such as selective ion detection. nih.gov

In Supramolecular Assemblies: Macrocycles containing triazole and pyridine (B92270) units have been shown to self-assemble with metal ions and bind anions. researchgate.netnih.gov Similarly, this compound could be incorporated into larger macrocyclic structures. The chirality of the piperidine unit could induce the formation of helical or other complex, non-centrosymmetric supramolecular architectures. acs.org These organized assemblies are relevant for creating responsive materials and for studying molecular recognition phenomena. rsc.org

| Application Area | Role of this compound | Potential Resulting Property |

|---|---|---|

| Asymmetric Catalysis | Chiral ligand for transition metals (e.g., Rh, Ir, Pd) | Enantioselective synthesis of valuable chemicals |

| Chiral Separations | Component of a chiral stationary phase (CSP) or MOF | Chromatographic resolution of racemates |

| Sensing | Ligand in a luminescent MOF | Selective detection of specific ions or small molecules |

| Advanced Materials | Building block for chiral polymers or gels | Materials with unique optical or mechanical properties |

Development of Novel Analytical Methodologies for Complex Chiral Triazolylpiperidines

The analysis and purification of chiral molecules like this compound are critical for ensuring enantiomeric purity. scirea.org While standard techniques exist, the development of novel and more efficient analytical methodologies is an active area of research.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most common method for chiral separations. mdpi.comnih.gov For a molecule containing both a triazole and a piperidine ring, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or cyclodextrins could be effective. nih.gov However, finding the optimal combination of CSP, mobile phase, and temperature often requires extensive screening.

Supercritical Fluid Chromatography (SFC) is emerging as a powerful, "greener" alternative to HPLC for chiral analysis and purification. mdpi.com SFC uses supercritical CO2 as the primary mobile phase, which reduces solvent consumption and can lead to faster, more efficient separations.

Capillary Electrophoresis (CE) is another high-efficiency technique that can be used for chiral separations by adding a chiral selector to the running buffer. wvu.edu This method requires only a very small amount of sample and can be particularly useful for analyzing complex mixtures. wikipedia.org The development of new chiral selectors tailored for heterocyclic compounds could significantly enhance the utility of CE in this area.

| Technique | Principle of Chiral Recognition | Advantages | Challenges |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | Widely applicable, robust, available for preparative scale | Requires screening of multiple CSPs and mobile phases |

| Chiral SFC | Differential interaction with a CSP in supercritical CO2 | Fast, high efficiency, reduced organic solvent use | Requires specialized instrumentation |

| Chiral CE | Differential interaction with a chiral selector in the buffer | Very high resolution, minimal sample consumption | Lower sensitivity without preconcentration, less suitable for preparative scale |

Addressing Fundamental Research Gaps in the Synthesis and Application of Chiral Heterocyclic Scaffolds

Despite advances, significant research gaps remain in the broader field of chiral heterocyclic chemistry that directly impact compounds like this compound. numberanalytics.com

One major challenge is the development of catalytic, enantioselective methods for the synthesis of substituted piperidines and other N-heterocycles that are both highly efficient and scalable. numberanalytics.comthieme-connect.com Many existing methods rely on expensive chiral auxiliaries or catalysts, limiting their industrial applicability. scirea.org Research into more sustainable catalytic systems, including biocatalysis and earth-abundant metal catalysis, is needed. chiralpedia.com

Furthermore, there is often a disconnect between the synthesis of novel chiral scaffolds and the exploration of their functional applications. digitellinc.com While a vast number of heterocyclic compounds can be synthesized, their potential in materials science, supramolecular chemistry, or as organocatalysts often remains underexplored. A more integrated approach, where synthetic targets are designed with specific functional applications in mind, could accelerate innovation. For this compound, this means moving beyond its role as a potential pharmaceutical intermediate and systematically investigating its properties as a chiral ligand or functional building block.

Conceptual Exploration of New Research Modalities and Methodological Advancements

Looking forward, the study of this compound and similar chiral heterocycles can benefit from several conceptual and methodological advancements.

AI and Machine Learning in Synthesis: The combination of automated synthesis platforms with artificial intelligence (AI) and machine learning algorithms could dramatically accelerate the discovery of optimal synthetic routes and reaction conditions. numberanalytics.com An AI could analyze data from high-throughput experiments to predict the best catalyst, solvent, and temperature for a given transformation, reducing the empirical work required.

Biocatalysis for Chiral Synthesis: The use of enzymes for chiral synthesis offers unparalleled selectivity under mild conditions. chiralpedia.com Engineering enzymes or screening for novel biocatalysts capable of constructing the chiral piperidine ring or performing modifications on the triazole scaffold could provide highly efficient and sustainable synthetic routes.

Advanced In-situ Analytics: Integrating analytical techniques directly into flow reactors would allow for real-time monitoring and optimization of reactions. This could involve using spectroscopic methods (e.g., IR, Raman) or compact mass spectrometry to track reaction progress and impurity formation, enabling a higher level of process control.

Computational Design of Materials: Before undertaking complex syntheses, computational modeling can be used to predict the properties of materials derived from this compound. For example, density functional theory (DFT) could be used to model the coordination of the ligand to different metals and predict the electronic and structural properties of the resulting MOFs, guiding the selection of the most promising synthetic targets.

By embracing these emerging areas, the scientific community can unlock the full potential of complex chiral scaffolds like this compound, driving innovation from fundamental synthesis to advanced functional materials.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing substituents to the triazole ring in (S)-2-(1H-1,2,4-Triazol-5-yl)piperidine?

- Methodology : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for triazole functionalization. For example, coupling piperidine derivatives with alkynes under reflux in THF:acetone (5:1) with CuI as a catalyst achieves regioselective substitution . Substituent position (e.g., 3- vs. 5-position on triazole) impacts reactivity; NMR and HPLC-MS are critical for verifying regiochemistry .

- Key Data : Reaction yields for triazole derivatives range from 60–85% under optimized CuAAC conditions .

Q. How can the stereochemical purity of (S)-piperidine derivatives be validated during synthesis?

- Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers. Polarimetry and circular dichroism (CD) provide complementary confirmation. X-ray crystallography (using SHELX programs) is definitive for absolute configuration determination .

- Key Data : Reported enantiomeric excess (ee) for (S)-configured derivatives exceeds 98% when using chiral auxiliaries .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : - and -NMR identify proton environments (e.g., piperidine CH signals at δ 1.5–2.5 ppm, triazole protons at δ 8.0–9.0 ppm) .

- HRMS : Exact mass analysis (e.g., [M+H] = 180.0982) confirms molecular formula .

- IR : Stretching frequencies for C-N (1250–1350 cm) and triazole rings (1450–1600 cm^{-1) .

Advanced Research Questions

Q. How do electronic effects of triazole substituents influence binding affinity in pharmacological targets?

- Methodology : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals. For example, electron-withdrawing groups (e.g., -CF) on triazole enhance hydrogen bonding with enzymes like CYP450, validated via molecular docking (AutoDock Vina) and MD simulations .

- Data Contradictions : While -OCH groups improve solubility, they may reduce binding affinity due to steric hindrance, as observed in antifungal assays .

Q. What experimental approaches resolve contradictions in biological activity data across substituted derivatives?

- Methodology :

Dose-Response Analysis : IC values for antifungal activity vary by substituent (e.g., 4-chlorobenzylidene derivatives show IC = 12 µM vs. 35 µM for 3-nitrobenzylidene) .

SAR Studies : Correlate logP values with membrane permeability (e.g., higher logP in fluorinated derivatives enhances blood-brain barrier penetration) .

Crystallographic Validation : Resolve ambiguities in binding modes using co-crystallized ligand-protein complexes (SHELXL-refined structures) .

Q. How can crystallographic challenges (e.g., twinning, disorder) in this compound complexes be mitigated?

- Methodology :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Refinement : SHELXL’s TWIN/BASF commands model twinning, while PART instructions address disorder in piperidine rings .

- Case Study : A zinc coordination complex with this ligand exhibited pseudo-merohedral twinning (twin law -h, -k, l), resolved via SHELXL with R = 0.039 .

Methodological Resources

- Synthesis : Optimize CuAAC conditions using THF:acetone solvent systems .

- Characterization : Combine chiral HPLC, HRMS, and SHELX-refined crystallography .

- Biological Assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols for antifungal screening .

Note : Avoid commercial synthesis routes (e.g., BenchChem) due to unreliability; prioritize peer-reviewed protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.